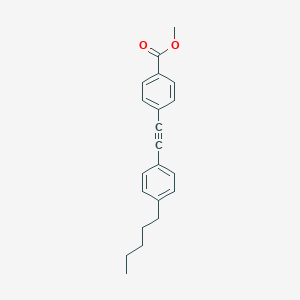
Dihydromorin
Vue d'ensemble
Description
Dihydromorin is a flavanonol, a type of flavonoid . It can be found in plants of the family Moraceae including Morus nigra (Black mulberry), Morus alba, Maclura pomifera (Maclura aurantiaca or Osage-Orange), in the jackfruit (Artocarpus heterophyllus) and in Artocarpus dadah .
Synthesis Analysis
Dihydromorin is isolated from the wood of Artocarpus heterophyllous (AH) along with other flavonoids . The structures of these compounds are elucidated using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) and mass spectrometry .Molecular Structure Analysis
The molecular structure of Dihydromorin is C15H12O7 . It has a molar mass of 304.25 g/mol . The IUPAC name is (2R,3R)-2′,3,4′,5,7-Pentahydroxyflavan-4-one .Applications De Recherche Scientifique
Dihydromorin is a flavanonol, a type of flavonoid, known for its presence in various plants of the Moraceae family and its role as an inhibitor of tyrosinase. Here’s a comprehensive analysis focusing on six unique applications:
Dermatology: Anti-Melanogenic Agent
Dihydromorin has been identified as an inhibitor of tyrosinase, an enzyme crucial in melanogenesis, the process of melanin production in the skin. This suggests its potential application as an anti-melanogenic agent for treating dermatological disorders associated with melanin pigments .
Diabetes Mellitus Research
It has been studied for its potential applications in diabetes mellitus research. The compound’s effects on glucose metabolism and insulin sensitivity are areas of interest in this field .
Mécanisme D'action
Target of Action
Dihydromorin is a natural flavanonol compound that primarily targets tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase plays a significant role in the process of pigmentation in animals, including humans .
Mode of Action
Dihydromorin interacts with its target, tyrosinase, by inhibiting its activity . This inhibition disrupts the normal function of tyrosinase, thereby affecting the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The primary biochemical pathway affected by Dihydromorin is the melanogenesis pathway . By inhibiting tyrosinase, Dihydromorin disrupts the conversion of tyrosine into melanin through this pathway . This results in a decrease in melanin production, which can lead to a lightening of skin color.
Result of Action
The inhibition of tyrosinase by Dihydromorin leads to a decrease in melanin production . This can result in a lightening of skin color, making Dihydromorin potentially useful in the treatment of hyperpigmentation disorders or as a skin-lightening agent.
Propriétés
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939807 | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromorin | |
CAS RN |
18422-83-8 | |
| Record name | Dihydromorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydromorin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydromorin, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dihydromorin exert its anti-inflammatory effects?
A1: Dihydromorin demonstrates potent inhibitory effects on key inflammatory processes. [] It effectively suppresses the chemotactic activity of polymorphonuclear neutrophils (PMNs), the first responders to inflammation. [] Additionally, Dihydromorin inhibits the production of reactive oxygen species (ROS) in various immune cells, including PMNs and monocytes, further reducing inflammation. []
Q2: Can you elaborate on Dihydromorin's interaction with Myeloperoxidase (MPO) and its significance?
A2: Dihydromorin strongly inhibits the activity of MPO, an enzyme released by neutrophils during inflammation. [] Molecular docking studies reveal that Dihydromorin interacts closely with key amino acid residues in the MPO active site, such as Arg239 and Gln91, hindering its enzymatic function. [] This inhibition of MPO contributes significantly to Dihydromorin's anti-inflammatory properties.
Q3: How does Dihydromorin contribute to skin-lightening effects?
A3: Dihydromorin exhibits tyrosinase inhibitory activity. [, , ] Tyrosinase is a key enzyme involved in melanin biosynthesis, the pigment responsible for skin coloration. By inhibiting tyrosinase, Dihydromorin can potentially reduce melanin production, leading to skin-lightening effects. [, , ]
Q4: What is the molecular formula and weight of Dihydromorin?
A4: The molecular formula of Dihydromorin is C15H14O7, and its molecular weight is 306.27 g/mol.
Q5: What spectroscopic data is available to confirm the structure of Dihydromorin?
A5: The structure of Dihydromorin has been elucidated through various spectroscopic techniques, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , ] These techniques provide detailed information about the compound's molecular weight, connectivity of atoms, and carbon-hydrogen framework.
Q6: Are there any known catalytic properties of Dihydromorin?
A6: The provided research focuses on Dihydromorin's biological activities and doesn't mention any intrinsic catalytic properties.
Q7: Have any computational studies been conducted on Dihydromorin?
A7: Yes, molecular docking studies have been performed to understand Dihydromorin's interaction with MPO. [] These studies provide insights into the binding mode and affinity of Dihydromorin within the enzyme's active site, explaining its inhibitory effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



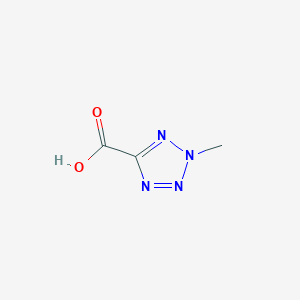
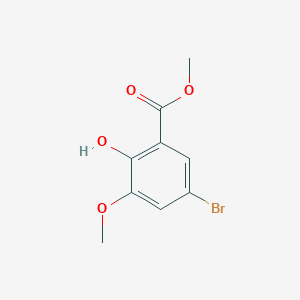
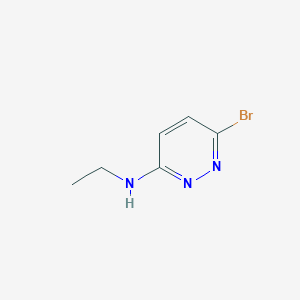
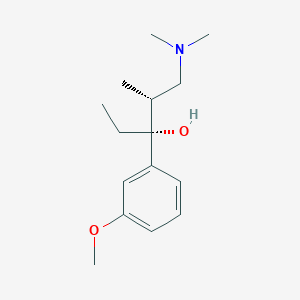
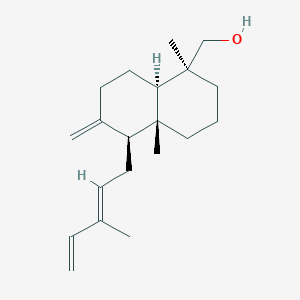

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
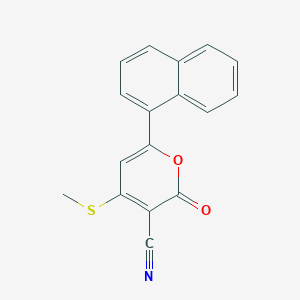

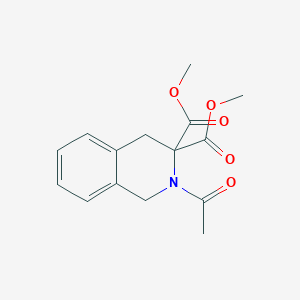

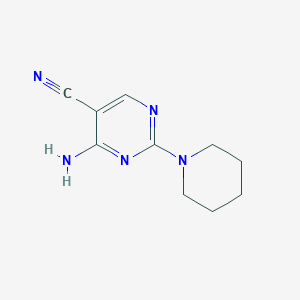
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
